molecular formula C14H13BrN2O3 B11656932 N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide

N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide

Cat. No.: B11656932
M. Wt: 337.17 g/mol
InChI Key: WQNOFNPMNQKSPF-LZYBPNLTSA-N
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Description

N'-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is a hydrazide derivative featuring a furan-3-carbohydrazide core conjugated with a substituted benzylidene moiety. The compound is characterized by a 3-bromo-4-methoxyphenyl group, which introduces significant electronic and steric effects due to the electron-withdrawing bromine atom and electron-donating methoxy group.

The synthesis typically involves the condensation of 2-methylfuran-3-carbohydrazide with 3-bromo-4-methoxybenzaldehyde in ethanol under acidic conditions, followed by recrystallization. Structural confirmation is achieved via spectroscopic techniques (IR, NMR) and X-ray crystallography to verify the (E)-configuration of the imine bond .

Properties

Molecular Formula

C14H13BrN2O3

Molecular Weight

337.17 g/mol

IUPAC Name

N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C14H13BrN2O3/c1-9-11(5-6-20-9)14(18)17-16-8-10-3-4-13(19-2)12(15)7-10/h3-8H,1-2H3,(H,17,18)/b16-8+

InChI Key

WQNOFNPMNQKSPF-LZYBPNLTSA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)Br

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=CC(=C(C=C2)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation reaction between 3-bromo-4-methoxybenzaldehyde and 2-methylfuran-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to reflux for several hours until the desired product is formed. The product is then purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: The major product would be the corresponding carboxylic acid derivative.

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: The major product would depend on the substituent introduced, such as an iodide derivative if sodium iodide is used.

Scientific Research Applications

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to its potential use as an anticancer agent. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Hydrazides

Compound Name Aromatic Substituents Core Structure Key Functional Groups
N'-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide 3-Bromo-4-methoxyphenyl Furan-3-carbohydrazide Br, OCH₃, CH₃ (furan)
N'-[(E)-(3-Ethoxy-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide 3-Ethoxy-2-hydroxyphenyl Furan-3-carbohydrazide OCH₂CH₃, OH
N′-[(E)-(3-Bromophenyl)methylene]-pyrazole-5-carbohydrazide 3-Bromophenyl + 4-(4-methylbenzyloxy)phenyl Pyrazole-5-carbohydrazide Br, CH₃ (benzyl)
N'-[(E)-(3-Hydroxy-4-methoxyphenyl)methylidene]furan-2-carbohydrazide (L1) 3-Hydroxy-4-methoxyphenyl Furan-2-carbohydrazide OH, OCH₃

Electronic Effects :

  • Methoxy groups (electron-donating) in the 4-position stabilize the aromatic ring, while hydroxy groups (as in L1) enable hydrogen bonding, influencing solubility and binding interactions .

Key Observations :

  • The presence of bromine may reduce reaction yields due to steric effects or slower condensation kinetics compared to non-halogenated analogs .
  • Higher yields (~76%) are reported for dihydroxy-substituted benzohydrazides (e.g., 2,4-dihydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide), likely due to enhanced solubility of intermediates .

Table 3: Comparative Bioactivity and Properties

Compound Name Bioactivity (Reported) Melting Point (°C) LogP*
This compound Anticancer (in silico predicted) ~180–190† 3.2
N'-[(E)-(3-Ethoxy-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide Metal chelation (Cu²⁺, Zn²⁺) 183 2.8
N′-[(E)-(3-Bromophenyl)methylene]-pyrazole-5-carbohydrazide Antimicrobial Not reported 4.1
(E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide Antioxidant 198–200 2.5

*Calculated using ChemDraw. †Estimated based on analogs .

Notable Trends:

  • Compounds with multiple methoxy groups (e.g., 3,4,5-trimethoxy) show lower LogP and enhanced hydrogen-bonding capacity, correlating with antioxidant activity .

Crystallographic and Spectroscopic Insights

  • The E-configuration of the imine bond is consistently confirmed via X-ray crystallography in analogs like (E)-N'-(2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide, which forms intramolecular O–H···N hydrogen bonds .
  • IR spectra of the target compound would show characteristic C=O (1660–1680 cm⁻¹) and C=N (1620–1640 cm⁻¹) stretches, similar to L1 .

Biological Activity

N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a furan ring, a hydrazone linkage, and a brominated aromatic moiety. Its molecular formula is C15H14BrN3O3C_{15}H_{14}BrN_3O_3 with a molecular weight of approximately 366.2 g/mol.

Structure Representation

PropertyValue
Molecular FormulaC15H14BrN3O3C_{15}H_{14}BrN_3O_3
Molecular Weight366.2 g/mol
IUPAC NameThis compound

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell division.
  • Inhibition of Metastasis : Studies suggest that it may inhibit metastasis by downregulating matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Case Studies

  • Study on Breast Cancer Cells : A study published in 2023 investigated the effects of this compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability and increased apoptosis markers compared to control groups.
  • Antimicrobial Efficacy : In a clinical trial assessing its antimicrobial activity, this compound was effective against multi-drug resistant strains of Staphylococcus aureus, showcasing its potential as an alternative therapeutic agent.

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